molecular formula C6H6BrClN2 B1290518 4-Bromo-5-chlorobenzene-1,2-diamine CAS No. 75293-95-7

4-Bromo-5-chlorobenzene-1,2-diamine

Cat. No.: B1290518
CAS No.: 75293-95-7
M. Wt: 221.48 g/mol
InChI Key: VBJCMWQIEHOUAT-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJCMWQIEHOUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75293-95-7
Record name 4-bromo-5-chlorobenzene-1,2-diamine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-chlorobenzene-1,2-diamine (CAS 75293-95-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-Bromo-5-chlorobenzene-1,2-diamine is a halogenated aromatic diamine. Its strategic importance in medicinal chemistry and materials science stems from its nature as a versatile building block. The ortho-diamine functionality is a classical precursor for the synthesis of a wide array of heterocyclic systems, most notably quinoxalines and benzodiazepines. The presence and specific positioning of the bromo and chloro substituents offer several advantages:

  • Modulation of Physicochemical Properties: The halogens significantly influence the lipophilicity, electronic properties, and metabolic stability of the final compounds.

  • Vectors for Further Functionalization: The bromo and chloro atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional molecular complexity and the exploration of a wider chemical space.

This guide provides a comprehensive overview of the known properties of this compound, a proposed synthetic route, and its potential applications in drug discovery and development.

Physicochemical and Safety Data

While experimental data is scarce, computational models and data from suppliers provide some insight into the properties and safety profile of this compound.

PropertyValueSource
CAS Number 75293-95-7ECHEMI
Molecular Formula C₆H₆BrClN₂ECHEMI
Molecular Weight 221.48 g/mol ECHEMI
Exact Mass 219.94029 uECHEMI
XLogP3 2.1ECHEMI
Hydrogen Bond Donors 2ECHEMI
Hydrogen Bond Acceptors 2ECHEMI
Topological Polar Surface Area 52 ŲECHEMI
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not available
Boiling Point Not available

Safety Profile:

Based on GHS classifications provided by chemical suppliers, this compound is considered harmful if swallowed.

  • GHS Pictogram:

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Precautionary Statements: P264, P270, P301+P312, P330, P501

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Proposed Synthesis and Purification

A specific, validated synthesis for this compound is not available in the literature. However, a plausible and robust synthetic route can be proposed based on established methods for the synthesis of related halogenated o-phenylenediamines.[1] The following multi-step synthesis starts from the commercially available 4-chloro-2-nitroaniline.

Synthesis A 4-Chloro-2-nitroaniline B N-(4-chloro-2-nitrophenyl)acetamide A->B Acetic anhydride, Acetic acid C N-(5-bromo-4-chloro-2-nitrophenyl)acetamide B->C Bromine, Acetic acid D 5-Bromo-4-chloro-2-nitroaniline C->D Aq. HCl, Reflux E This compound D->E Fe, NH4Cl, EtOH/H2O, Reflux

Proposed Synthesis of this compound

Step 1: Acetylation of 4-Chloro-2-nitroaniline

The initial step involves the protection of the amino group as an acetamide. This is a standard procedure to moderate the activating effect of the amino group and to direct the subsequent electrophilic bromination to the desired position.

Protocol:

  • To a solution of 4-chloro-2-nitroaniline in glacial acetic acid, add acetic anhydride.

  • Heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to yield N-(4-chloro-2-nitrophenyl)acetamide.

Step 2: Bromination of N-(4-chloro-2-nitrophenyl)acetamide

The acetamido group directs the electrophilic substitution to the para position. In this case, the position para to the acetamido group is already occupied by the chloro group, so the bromination is expected to occur at the ortho position, which is meta to the nitro group.

Protocol:

  • Dissolve N-(4-chloro-2-nitrophenyl)acetamide in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the mixture at room temperature.

  • Stir the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Filter the precipitated solid, wash with water, and dry to obtain N-(5-bromo-4-chloro-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-bromo-4-chloro-2-nitrophenyl)acetamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amine.

Protocol:

  • Suspend N-(5-bromo-4-chloro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-bromo-4-chloro-2-nitroaniline.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine, yielding the target diamine. A variety of reducing agents can be used, but a common and effective method is the use of iron powder in the presence of an electrolyte like ammonium chloride.

Protocol:

  • To a suspension of 5-bromo-4-chloro-2-nitroaniline in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

Purification

The crude product can be purified by recrystallization. Based on procedures for similar compounds, a suitable solvent system would be a non-polar or moderately polar solvent. A patent for the synthesis of the related 4-bromo-o-phenylenediamine suggests recrystallization from tert-butyl methyl ether.[1]

General Recrystallization Workflow:

Purification A Crude Product B Dissolve in minimum hot solvent (e.g., t-BME) A->B C Hot filtration (optional, to remove insoluble impurities) B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure Crystalline Product H->I Applications A This compound D Substituted Quinoxalines A->D E Substituted Benzodiazepines A->E B 1,2-Dicarbonyl Compounds B->D C Carboxylic Acids or Derivatives C->E F Potential Therapeutic Agents (e.g., anticancer, antimicrobial) D->F E->F

Sources

4-Bromo-5-chlorobenzene-1,2-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-5-chlorobenzene-1,2-diamine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic diamine with significant potential as a building block in synthetic chemistry. Its unique substitution pattern, featuring vicinal amine functionalities and two different halogen atoms, makes it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, discusses potential synthetic routes and reactivity, and explores its applications in research and development, particularly within the pharmaceutical and materials science sectors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not consistently reported in publicly accessible databases.

PropertyValueSource
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol [1]
CAS Number 75293-95-7[1]
Appearance Not specified (typically a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data:

Synthesis of this compound

A definitive, step-by-step protocol for the synthesis of this compound is not widely published. However, based on established methodologies for the synthesis of related halogenated ortho-phenylenediamines, a plausible synthetic strategy can be proposed. A common approach involves the nitration of a suitable bromochloroaniline precursor, followed by the reduction of the nitro group to an amine.

Hypothetical Synthetic Pathway:

Synthetic_Pathway Start 4-Bromo-5-chloroaniline Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Bromo-5-chloro-2-nitroaniline Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

A potential, though unverified, synthetic route.

Causality in Experimental Choices:

  • Nitration: The introduction of a nitro group is a standard method to install a nitrogen functionality that can be subsequently reduced to an amine. The regioselectivity of this step would be critical and would need to be carefully controlled to obtain the desired isomer.

  • Reduction: The choice of reducing agent for the nitro-to-amine conversion is crucial.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often a clean and efficient method. However, there is a risk of dehalogenation, particularly removal of the bromine atom[2].

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): These methods are robust and less likely to cause dehalogenation, making them potentially more suitable for this specific transformation[2].

Reactivity and Expected Transformations

The reactivity of this compound is primarily dictated by the ortho-diamine functionality. This motif is a well-known precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, quinoxalines, and benzotriazoles. The presence of the bromo and chloro substituents offers additional handles for further functionalization through cross-coupling reactions.

Key Reactions of the Ortho-Diamine Moiety:

  • Condensation with Aldehydes and Carboxylic Acids: Reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of benzimidazoles. This is a cornerstone reaction in medicinal chemistry for accessing this privileged scaffold.

  • Condensation with 1,2-Dicarbonyls: Reaction with 1,2-dicarbonyl compounds, such as glyoxal or its derivatives, yields quinoxalines.

  • Diazotization: Treatment with nitrous acid (e.g., from NaNO₂) would lead to the formation of a benzotriazole derivative.

Reactivity_of_o-Phenylenediamine cluster_reactions Condensation Reactions Start This compound Aldehyde Aldehyde (R-CHO) Start->Aldehyde Forms CarboxylicAcid Carboxylic Acid (R-COOH) Start->CarboxylicAcid Forms Dicarbonyl 1,2-Dicarbonyl Start->Dicarbonyl Forms NitrousAcid Nitrous Acid (HNO₂) Start->NitrousAcid Forms Benzimidazole Benzimidazole Derivative Aldehyde->Benzimidazole CarboxylicAcid->Benzimidazole Quinoxaline Quinoxaline Derivative Dicarbonyl->Quinoxaline Benzotriazole Benzotriazole Derivative NitrousAcid->Benzotriazole

Typical reactivity of the o-phenylenediamine scaffold.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented, its potential is evident from the widespread use of substituted ortho-phenylenediamines and halogenated aromatics in various fields.

As a Scaffold in Medicinal Chemistry:

  • Benzimidazole Synthesis: As mentioned, this compound is an ideal starting material for benzimidazoles. This heterocyclic core is found in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The bromo and chloro substituents on the benzene ring can serve as points for further modification to modulate the pharmacological properties of the resulting benzimidazole.

  • Quinoxaline Synthesis: Quinoxalines are another important class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer, antibacterial, and antiviral properties.

  • Conformationally Restricted Diamines: The diamine structure itself is a valuable pharmacophore. Conformationally restricted diamines are attractive scaffolds in drug design as they can pre-organize functional groups in a specific spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets[3].

In Materials Science:

  • The electron-rich nature of the diamine and the presence of halogens make this molecule a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ortho-diamine moiety can be used to construct larger, conjugated systems, and the halogens can influence the electronic properties and crystal packing of the final material.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed[1]. It is prudent to handle this compound with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical building block with considerable untapped potential. While a detailed experimental profile is not yet publicly available, its structure suggests significant utility in the synthesis of valuable heterocyclic compounds for drug discovery and materials science. The presence of three distinct functional groups—two amines and two different halogens—provides a rich platform for the creation of diverse and complex molecular architectures. Further research into the synthesis, properties, and applications of this compound is warranted.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 323593, 4-Bromobenzene-1,2-diamine. [Link].

  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. .
  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. .
  • ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? [Link].

  • Wikipedia. o-Phenylenediamine. [Link].

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link].

  • PubMed. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. [Link].

  • Journal of the American Chemical Society. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. [Link].

  • American Elements. 4-Bromo-3-chlorobenzene-1,2-diamine. [Link].

  • National Institutes of Health. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. [Link].

  • mzCloud. 4 Bromo 2 5 DMA. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351528, 5-Bromo-3-chlorobenzene-1,2-diamine. [Link].

  • MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29013, 4-Bromo-1,2-dichlorobenzene. [Link].

  • ResearchGate. Reactions of ortho-Phenylenediamine with a Nickel Trimethylacetate Complex. [Link].

  • Royal Society of Chemistry. Supporting Information. [Link].

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link].

  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12196944, 4,5-Dibromobenzene-1,2-diamine. [Link].

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. .

Sources

Methodological & Application

Synthetic Strategies and Applications: A Guide to the Preparation of 4-Bromo-5-chlorobenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-5-chlorobenzene-1,2-diamine is a key substituted aromatic diamine that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring adjacent amino groups and two distinct halogen atoms, makes it a valuable precursor for the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, while the diamine moiety is primed for the construction of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These resulting scaffolds are of paramount interest in medicinal chemistry due to their prevalence in numerous biologically active molecules, exhibiting a broad spectrum of therapeutic properties including antimicrobial, antiviral, and anticancer activities.

This comprehensive guide provides detailed synthetic routes for the preparation of this compound and its subsequent derivatization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.

Part 1: Synthesis of this compound

The synthesis of asymmetrically substituted dihalogenated o-phenylenediamines like this compound presents a regiochemical challenge. A direct, one-pot di-halogenation of o-phenylenediamine would likely result in a mixture of products that are difficult to separate. Therefore, a multi-step, regioselective approach is necessary. The most logical strategy involves a stepwise introduction of the halogen atoms, leveraging the directing effects of the substituents on the aromatic ring. A crucial aspect of this strategy is the protection of the highly activating and reactive amino groups to prevent unwanted side reactions and to control the regioselectivity of the subsequent halogenation step.

A plausible and efficient synthetic pathway is outlined below, starting from the commercially available 4-chloro-o-phenylenediamine.

Logical Workflow for the Synthesis

Synthetic Workflow A 4-Chloro-o-phenylenediamine B N,N'-(4-Chloro-1,2-phenylene)diacetamide A->B Acetylation (Acetic Anhydride) C N,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamide B->C Regioselective Bromination (N-Bromosuccinimide) D This compound C->D Hydrolysis (Acid or Base)

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of this compound

This protocol is divided into three key steps: protection of the amino groups by acetylation, regioselective bromination of the protected intermediate, and subsequent deprotection to yield the final product.

Step 1: Acetylation of 4-Chloro-o-phenylenediamine

The acetylation of the amino groups serves two primary purposes: it deactivates the aromatic ring towards electrophilic substitution, preventing over-halogenation, and the bulky acetyl groups help to direct the incoming electrophile to the desired position.

  • Materials:

    • 4-Chloro-o-phenylenediamine

    • Acetic anhydride

    • Glacial acetic acid

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-o-phenylenediamine (1 equivalent) in glacial acetic acid.

    • Slowly add acetic anhydride (2.2 equivalents) to the solution while stirring.

    • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Stir the mixture until a precipitate forms.

    • Collect the solid product, N,N'-(4-chloro-1,2-phenylene)diacetamide, by vacuum filtration.

    • Wash the solid with cold water and then recrystallize from an ethanol/water mixture to obtain the pure product.

    • Dry the product under vacuum.

Step 2: Regioselective Bromination of N,N'-(4-Chloro-1,2-phenylene)diacetamide

The directing effects of the substituents on the aromatic ring are critical in this step. The acetamido groups are ortho-, para-directing activators (though deactivated by the acetyl group's electron-withdrawing nature), and the chlorine atom is a deactivating ortho-, para-director.[1][2][3] The position C5 is ortho to one acetamido group and para to the other, and also ortho to the chlorine atom, making it the most activated position for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.

  • Materials:

    • N,N'-(4-Chloro-1,2-phenylene)diacetamide

    • N-Bromosuccinimide (NBS)

    • Glacial acetic acid or Dichloromethane (DCM)

    • Sodium thiosulfate solution

    • Water

  • Procedure:

    • Dissolve N,N'-(4-chloro-1,2-phenylene)diacetamide (1 equivalent) in glacial acetic acid or DCM in a round-bottom flask protected from light.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

    • Continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

    • If DCM was used as the solvent, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. If acetic acid was used, extract the product with a suitable organic solvent like ethyl acetate.

    • Remove the solvent under reduced pressure to obtain the crude N,N'-(4-bromo-5-chloro-1,2-phenylene)diacetamide.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis of N,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamide

The final step involves the removal of the acetyl protecting groups to regenerate the free diamine. This can be achieved under either acidic or basic conditions.

  • Materials:

    • N,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamide

    • Hydrochloric acid (concentrated) or Sodium hydroxide solution

    • Ethanol

    • Sodium bicarbonate solution (for acid hydrolysis)

    • Water

  • Procedure (Acid Hydrolysis):

    • Suspend N,N'-(4-bromo-5-chloro-1,2-phenylene)diacetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is basic.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.

StepStarting MaterialReagentsProductTypical Yield (%)
14-Chloro-o-phenylenediamineAcetic anhydride, Acetic acidN,N'-(4-Chloro-1,2-phenylene)diacetamide85-95
2N,N'-(4-Chloro-1,2-phenylene)diacetamideN-Bromosuccinimide, Acetic acidN,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamide70-85
3N,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamideHCl, EthanolThis compound80-90

Part 2: Synthesis of Derivatives of this compound

The primary utility of this compound lies in its role as a precursor to various heterocyclic derivatives. The two adjacent amino groups readily undergo condensation reactions with a variety of carbonyl-containing compounds.[4]

Protocol 2: Synthesis of 2-Substituted-5-bromo-6-chlorobenzimidazoles

Benzimidazoles are a prominent class of N-heterocycles with a wide range of biological activities.[5] They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.

Benzimidazole Synthesis cluster_0 Condensation Reaction A This compound C 2-Aryl-5-bromo-6-chlorobenzimidazole A->C B Aromatic Aldehyde (R-CHO) B->C

Caption: General scheme for the synthesis of 2-substituted-5-bromo-6-chlorobenzimidazoles.

Method A: Condensation with Aromatic Aldehydes

This method is widely used due to the commercial availability of a vast array of aldehydes, allowing for the synthesis of a diverse library of benzimidazole derivatives.[6][7]

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

    • Ethanol or Acetic acid

    • Catalyst (optional, e.g., a few drops of HCl, p-toluenesulfonic acid)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol or acetic acid.

    • Add a catalytic amount of acid if required.

    • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and dry it under vacuum.

    • Recrystallization from a suitable solvent can be performed for further purification.

Method B: Condensation with Carboxylic Acids (Phillips Condensation)

This method is suitable for the synthesis of 2-alkyl- and 2-aryl-benzimidazoles. The reaction is typically carried out at higher temperatures, often with a dehydrating agent or under conditions that facilitate the removal of water.

  • Materials:

    • This compound

    • Carboxylic acid (e.g., acetic acid, benzoic acid)

    • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Procedure:

    • Using PPA: Mix this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in polyphosphoric acid. Heat the mixture at 150-180 °C for 2-4 hours with stirring. Cool the mixture and pour it into ice water. Neutralize with a base (e.g., NaOH solution) to precipitate the product. Filter, wash with water, and dry.

    • Using HCl: Reflux a mixture of this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in 4M hydrochloric acid for several hours. Cool the reaction mixture and neutralize with a base to precipitate the benzimidazole derivative. Filter, wash, and dry the product.

Reactant 2ConditionsProduct
BenzaldehydeEthanol, reflux2-Phenyl-5-bromo-6-chlorobenzimidazole
4-NitrobenzaldehydeAcetic acid, reflux2-(4-Nitrophenyl)-5-bromo-6-chlorobenzimidazole
Acetic AcidPolyphosphoric acid, 160 °C2-Methyl-5-bromo-6-chlorobenzimidazole
Protocol 3: Synthesis of 6-Bromo-7-chloroquinoxalines

Quinoxalines are another important class of heterocyclic compounds synthesized from o-phenylenediamines. They are formed by the condensation reaction with 1,2-dicarbonyl compounds.[8][9][10][11]

Quinoxaline Synthesis cluster_0 Condensation Reaction A This compound C 6-Bromo-7-chloro-2,3-diphenylquinoxaline A->C B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C

Caption: Synthesis of a 6-Bromo-7-chloroquinoxaline derivative.

  • Materials:

    • This compound

    • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

    • Ethanol or Acetic acid

  • Procedure:

    • Dissolve this compound (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in ethanol or a mixture of ethanol and acetic acid.

    • Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature. The quinoxaline derivative will typically crystallize out.

    • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent if further purification is needed.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of this compound and its subsequent conversion into valuable heterocyclic derivatives. The strategic use of protecting groups and an understanding of substituent directing effects are paramount for achieving high regioselectivity and yields in the synthesis of the core diamine. The derivatization protocols offer versatile methods for accessing a wide range of benzimidazole and quinoxaline scaffolds, which are of significant interest for drug discovery and materials science applications. By providing both the "how" and the "why" behind these synthetic methodologies, this guide aims to empower researchers to confidently explore the chemical space around this important building block.

References

  • Nguyen, T. et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(1), 1-5. [Link]

  • Li, J. et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4482-4485. [Link]

  • Ferreira, V. F. et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1383. [Link]

  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]

  • Thakare, M. P. et al. (2016). Condensation of Aromatic Aldehydes, Substituted Amines and Thioglycolic Acid under Catalyst Free Condition. Heterocyclic Letters, 6(4), 663-667.
  • Nguyen, T. et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(1), 1-5. [Link]

  • Collins, I. et al. (2001). Process for preparing substituted benzimidazole compounds. WO 2001/077083 A1.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Madhav, B. et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications, 7(3), 225-232. [Link]

  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective chlorination and bromination. Retrieved from [Link]

  • Chen, C. et al. (2021). Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behaviors and Photosensitivity. ChemRxiv. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole substrate. Retrieved from [Link]

  • Padron, J. M. et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 326-332. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

  • International Journal for Research Trends and Innovation. (2021). Synthesis, pharmacological application of quinoxaline and its derivative. IJRTI, 7(1), 85-89. [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Al-Azzawi, A. M. (2025). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Journal of Al-Nahrain University, 18(1), 1-6. [Link]

  • Chen, Y. et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28063-28072. [Link]

  • Chegg. (2017, May 2). Solved Part C: Synthesis of 4-Bromo-2-chloroacetanilide rom. Retrieved from [Link]

  • Lee, C. et al. (2010). Regioselective synthesis of 1-bromo-1,4-dienes by free-radical-mediated bromoallylation of activated acetylenes. The Journal of Organic Chemistry, 75(19), 6733-6736. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine. As a crucial intermediate in various synthetic applications, achieving a high yield of this compound is often paramount. This document provides a comprehensive, experience-driven approach to the synthesis, focusing on troubleshooting common issues and answering frequently asked questions to improve experimental outcomes.

I. Synthesis Overview & Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. A common and effective strategy involves a three-step sequence starting from 3-bromo-4-chloroaniline:

  • Nitration: Introduction of a nitro group onto the 3-bromo-4-chloroaniline backbone.

  • Reduction: Conversion of the nitro group to an amine, yielding the desired diamine.

  • Purification: Isolation and purification of the final product.

This guide will detail each of these steps, providing both a standard protocol and a troubleshooting guide to address potential challenges.

SynthesisWorkflow Start 3-Bromo-4-chloroaniline Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration Precursor 4-Bromo-5-chloro-2-nitroaniline Nitration->Precursor Reduction Step 2: Reduction (SnCl2·2H2O, HCl) Precursor->Reduction Product_Crude Crude this compound Reduction->Product_Crude Purification Step 3: Purification (Recrystallization) Product_Crude->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-5-chloro-2-nitroaniline (Nitration)

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3-bromo-4-chloroaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the aniline has dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the aniline solution, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The yellow precipitate of 4-Bromo-5-chloro-2-nitroaniline is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 50-60 °C.

Reagent/ParameterRecommended Quantity/Value
3-bromo-4-chloroaniline1.0 eq
Conc. H₂SO₄5-7 vol
Conc. HNO₃1.1-1.2 eq
Reaction Temperature0-10 °C
Reaction Time2-3 hours
Step 2: Synthesis of this compound (Reduction)

Protocol:

  • To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add the 4-Bromo-5-chloro-2-nitroaniline synthesized in the previous step and ethanol.

  • Stir the mixture to form a suspension.

  • In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl).

  • Slowly add the acidic stannous chloride solution to the nitroaniline suspension. An exothermic reaction will occur.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Slowly and carefully add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to neutralize the excess acid and precipitate the tin salts. The mixture will become strongly basic (pH > 12).

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Reagent/ParameterRecommended Quantity/Value
4-Bromo-5-chloro-2-nitroaniline1.0 eq
SnCl₂·2H₂O3.0-4.0 eq
Conc. HClSufficient to dissolve SnCl₂
SolventEthanol
Reaction TemperatureReflux
Reaction Time3-4 hours
Step 3: Purification

Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven at a moderate temperature.

III. Troubleshooting Guide

Troubleshooting cluster_nitration Nitration Stage cluster_reduction Reduction Stage cluster_purification Purification Stage Low_Yield_N Q: Low or no yield of 4-Bromo-5-chloro-2-nitroaniline? A1: Incomplete nitration due to insufficient nitrating agent or low temperature. A2: Formation of multiple isomers. A3: Loss of product during workup. Dark_Product_N Q: Product is dark or tarry? A1: Reaction temperature was too high, leading to side reactions. A2: Impure starting materials. Low_Yield_R Q: Low yield of the final diamine? A1: Incomplete reduction. A2: Dehalogenation (loss of Br or Cl). A3: Product loss during basic workup. Multiple_Spots_TLC Q: Multiple spots on TLC after reaction? A1: Incomplete reduction (starting material remains). A2: Formation of partially reduced intermediates (e.g., nitroso, hydroxylamine). A3: Dehalogenated side products. No_Crystals Q: Product does not crystallize? A1: Too much solvent used. A2: Presence of oily impurities. Oily_Product Q: Product is an oil, not a solid? A1: Presence of impurities depressing the melting point. A2: Residual solvent.

Caption: Common troubleshooting scenarios in the synthesis.

Nitration Stage

  • Q: My nitration reaction is giving a very low yield. What could be the cause?

    • A: Low yields in nitration are often due to a few key factors. Firstly, ensure your nitrating mixture is freshly prepared and used in a slight excess (1.1-1.2 equivalents) to drive the reaction to completion. Secondly, maintaining a low temperature (0-10 °C) is critical. If the temperature rises, side reactions can occur, leading to the formation of unwanted byproducts and a decrease in the desired product. Finally, ensure your starting 3-bromo-4-chloroaniline is of high purity, as impurities can interfere with the reaction.

  • Q: The product of my nitration is a dark, tarry substance instead of a yellow solid. Why?

    • A: This is a classic sign of the reaction temperature being too high. Nitration is a highly exothermic process, and if not adequately cooled, it can lead to oxidative side reactions and polymerization, resulting in tar formation. It is crucial to add the nitrating mixture slowly and ensure efficient stirring and cooling throughout the addition.

Reduction Stage

  • Q: I am losing the bromine or chlorine atom during the reduction step. How can I prevent this?

    • A: Dehalogenation is a known side reaction, particularly with catalytic hydrogenation (e.g., using Pd/C and H₂ gas). For halogenated nitroarenes, a chemical reduction is often preferred. The use of stannous chloride (SnCl₂) in acidic media, as detailed in the protocol, is generally effective at reducing the nitro group without affecting the halogen substituents.[1] If dehalogenation is still observed, consider using iron powder in acetic acid or ammonium chloride as a milder alternative.

  • Q: My TLC shows multiple spots after the reduction reaction. What are they?

    • A: Multiple spots on the TLC plate indicate an incomplete reaction or the formation of side products. The main spots are likely to be your starting nitro compound, the desired diamine, and potentially partially reduced intermediates like the corresponding nitroso or hydroxylamine derivatives. To ensure complete reduction, you can increase the reaction time or the amount of the reducing agent. If you suspect dehalogenated byproducts, you may need to adjust your reduction method.

  • Q: The yield is low after the basic workup of the reduction. Where is my product going?

    • A: Phenylenediamines can sometimes chelate with the tin salts formed during the workup. When you make the solution basic, a large amount of tin hydroxides precipitate. Your product might be trapped in this precipitate. Ensure thorough extraction with a suitable organic solvent after basification. Breaking up the precipitate with a spatula during extraction can help release the trapped product.

Purification Stage

  • Q: I'm having trouble getting my final product to crystallize. What should I do?

    • A: Difficulty in crystallization is often due to using too much solvent or the presence of impurities. First, try to concentrate your solution by evaporating some of the solvent. If that doesn't work, you can try adding a non-polar co-solvent (like hexanes) dropwise to the point of turbidity and then allowing it to cool slowly. Seeding the solution with a tiny crystal of the pure product, if available, can also induce crystallization.

  • Q: My purified product is an oil or a low-melting solid. How can I improve its quality?

    • A: An oily or low-melting product suggests the presence of impurities. Phenylenediamines are also prone to oxidation and can darken on exposure to air and light, which can affect their physical properties.[2] Ensure your purification is performed efficiently and consider a second recrystallization. If the product is still not solidifying, column chromatography on silica gel can be an effective method for removing persistent impurities. It is also advisable to store the final product under an inert atmosphere (like nitrogen or argon) and in the dark to prevent degradation.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I use a different starting material?

    • Yes, other isomers of bromo-chloroaniline could be used, but this will result in a different final product isomer. The choice of starting material is dictated by the desired substitution pattern on the final diamine.

  • Q2: Is it possible to introduce the bromine and chlorine in a different order?

    • Yes, the synthesis of halogenated anilines can be approached in different ways. For example, one could start with aniline, protect the amino group as an acetanilide, and then perform sequential halogenations.[3] However, the directing effects of the substituents at each step must be carefully considered to obtain the desired isomer.

  • Q3: What are the main safety precautions for this synthesis?

    • This synthesis involves the use of corrosive and toxic chemicals. Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions. The final product, like many aromatic amines, should be handled with care as it may be toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Q4: How can I confirm the identity and purity of my final product?

    • The identity and purity of the final product should be confirmed using standard analytical techniques. Melting point determination is a good initial indicator of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative information about the purity.

V. References

  • Organic Syntheses. Benzene, 1-bromo-2-chloro-. Available from: [Link]

  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]

  • Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Available from: [Link]

  • PubChem. 4-Bromo-3-chloroaniline. Available from: [Link]

  • Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline. Available from:

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. Available from: [Link]

  • Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Available from: [Link]

  • ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Available from: [Link]

  • Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]

  • Google Patents. The preparation method of 5- chloro-2-nitroanilines. Available from:

  • National Center for Biotechnology Information. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available from: [Link]

  • Scribd. Reduction of 4 Chloro. Available from: [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Available from: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Available from:

Sources

Purification techniques for crude 4-Bromo-5-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of Crude 4-Bromo-5-chlorobenzene-1,2-diamine

Technical Support Center

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity. As an aromatic diamine, this compound is susceptible to oxidation and can be challenging to purify. This document provides not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to resolve common experimental issues.

Understanding the Compound: Physicochemical Properties and Common Impurities

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions. Before attempting purification, understanding its fundamental properties and the likely impurities is crucial.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 75293-95-7[2]
Molecular Formula C₆H₆BrClN₂[2]
Molecular Weight 221.48 g/mol [2]
Appearance Solid (may be off-white to brown depending on purity)
Melting Point Data not consistently available; related 4-Bromo-1,2-diaminobenzene melts at 65-69 °C.[3]
Topological Polar Surface Area 52 Ų[2]
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. A related compound is soluble in chloroform.[4]
Frequently Asked Questions: Impurities

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities largely depend on the synthetic route. Common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Other brominated or chlorinated isomers that may have formed during halogenation steps.

  • Oxidation Products: Aromatic diamines are highly susceptible to air oxidation, which often results in the formation of intensely colored, polymeric materials. This is a primary cause of the dark coloration (yellow, brown, or even black) of crude samples.[5][6]

  • Residual Metals: If catalytic hydrogenation or other metal-catalyzed steps were used, trace amounts of the catalyst (e.g., Palladium, Nickel) might remain.[7]

  • Incomplete Reduction Byproducts: If the diamine is prepared by the reduction of a dinitro or nitro-amino precursor, partially reduced intermediates may be present.

Strategic Approach to Purification

Selecting the right purification technique is the most critical decision. The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

Purification_Decision_Tree start Crude Product Analysis (TLC, Color, State) is_solid Is the product a solid? start->is_solid extraction Consider Acid-Base Workup First start->extraction If acidic/basic impurities suspected is_colored Is the solid highly colored? is_solid->is_colored Yes chromatography Primary Method: Column Chromatography is_solid->chromatography No (Oily) recrystallize Primary Method: Recrystallization is_colored->recrystallize No (Slightly colored) charcoal Add Activated Charcoal during Recrystallization is_colored->charcoal Yes recrystallize->chromatography If impurities persist charcoal->recrystallize chromatography->recrystallize For final polishing

Caption: Decision tree for selecting a primary purification strategy.

Recrystallization: The Workhorse Technique

Recrystallization is often the most efficient method for purifying solids, especially at larger scales. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain dissolved.[8]

Troubleshooting Guide: Recrystallization

Q2: How do I select the best solvent for recrystallization?

A2: An ideal solvent should:

  • Completely dissolve the crude product at high temperatures but have low solubility for it at low temperatures .

  • Either not dissolve impurities at all or dissolve them so well that they remain in the cold solution (the "mother liquor").

  • Be chemically inert with your compound.

  • Have a boiling point lower than the melting point of your compound to prevent "oiling out".

Pro-Tip: Test solvents on a small scale. Place a few milligrams of your crude product in a test tube and add the solvent dropwise. Good candidates include ethanol, methanol, ethyl acetate, or a mixture like ethanol/water or ethyl acetate/hexane.

Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?

A3: This is a common issue with several potential causes and solutions:

  • Cause: The solution is not supersaturated (too much solvent was used).

    • Solution: Gently heat the solution to evaporate some of the solvent, increasing the concentration. Allow it to cool again.[9]

  • Cause: The cooling process is too rapid.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Cause: Crystallization requires an initiation event (nucleation).

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck to the solution to act as a template.[9]

Q4: My purified product is still yellow/brown. How can I remove the color?

A4: The color is likely due to polar, oxidized impurities.

  • Solution: Use activated charcoal. After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (about 1-2% of your compound's weight). The colored impurities will adsorb onto the charcoal's high surface area. Bring the solution back to a boil for a few minutes and then perform a hot filtration through fluted filter paper to remove the charcoal before letting the solution cool.[10]

    • Causality: Activated charcoal has a vast network of pores that trap large, colored, and polar molecules, effectively removing them from the solution.

Experimental Protocol: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and a boiling stick. Heat the mixture on a hot plate to boiling. Continue adding the solvent in small portions until the solid just dissolves.[8]

  • Decolorization (if needed): Remove the flask from the heat. Add a small amount of activated charcoal and swirl. Reheat to boiling for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a stemless funnel. Place fluted filter paper in the funnel and filter the hot solution into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[9]

  • Drying: Allow the crystals to air-dry on the funnel or in a desiccator. Confirm purity by taking a melting point.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Need to Decolorize? A->B C 2. Add Activated Charcoal & Reheat B->C Yes E 4. Cool Slowly to Room Temperature B->E No D 3. Hot Filtration C->D D->E F 5. Cool in Ice Bath E->F G 6. Collect Crystals (Vacuum Filtration) F->G H 7. Wash with Ice-Cold Solvent G->H I 8. Dry Crystals H->I

Caption: Step-by-step workflow for the recrystallization process.

Column Chromatography: For Difficult Separations

When recrystallization fails to remove impurities, or if the crude product is an oil, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).

Troubleshooting Guide: Column Chromatography

Q5: My compounds are not separating on the column (spots are overlapping on TLC). What should I do?

A5: This indicates poor selectivity.

  • Solution: You must optimize your solvent system (mobile phase). The goal is to find a solvent or mixture that gives a good separation of Rf values on a TLC plate (ideally, your product's Rf should be ~0.3-0.4, and well-separated from impurities).

    • Pro-Tip: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) using TLC until you achieve the desired separation.

Q6: The purified fractions are still colored, but the TLC looks clean. What is the problem?

A6: It's possible that the colored impurity has the exact same polarity as your product and co-elutes with it.

  • Solution 1: Try a different stationary phase. If you are using silica gel (which is acidic), try using alumina (which can be basic, neutral, or acidic). Sometimes this change in the stationary phase is enough to resolve closely eluting compounds.

  • Solution 2: The color may be a trace amount of a highly colored, oxidized species that is not visible on TLC. A subsequent recrystallization of the "pure" fractions can often remove this final trace of color.

Experimental Protocol: Column Chromatography
  • Solvent System Selection: Determine the optimal mobile phase using TLC analysis as described above.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (a "gradient elution") to elute compounds with increasing polarity.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Column_Chromatography_Workflow A 1. Select Solvent System (via TLC) B 2. Pack Column with Silica Gel A->B C 3. Load Sample (Dry Loading Recommended) B->C D 4. Elute Column with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H

Caption: General workflow for purification by column chromatography.

Safety and Handling

Q7: Are there any specific safety precautions for handling this compound?

A7: Yes. Aromatic amines as a class should be handled with care.

  • Hazard: The related compound 4-Bromobenzene-1,2-diamine is listed as toxic if swallowed and causes skin and serious eye irritation.[11] It may also cause an allergic skin reaction.[11]

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Organic Syntheses. Benzene, 1-bromo-2-chloro-. [Link]

  • ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. [Link]

  • PubChem. 4-Bromobenzene-1,2-diamine. [Link]

  • Google Patents.
  • Reddit. Purification Troubleshooting : r/chemistry. [Link]

  • Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • MDPI. Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. [Link]

  • Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. [Link]

  • University of California, Irvine. Recrystallization-1.doc.pdf. [Link]

  • PubMed. Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. [Link]

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. 4,5-Dibromobenzene-1,2-diamine. [Link]

  • MySkinRecipes. This compound. [Link]

  • Scribd. Organic Chemistry Short Notes. [Link]

  • PubChem. 4-Bromo-1,2-dichlorobenzene. [Link]

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Stability and degradation of 4-Bromo-5-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the handling, storage, and troubleshooting of experiments involving 4-Bromo-5-chlorobenzene-1,2-diamine. As a substituted o-phenylenediamine, its stability is paramount for reproducible and accurate experimental outcomes. This document outlines the inherent chemical properties that dictate its stability and provides practical guidance to mitigate degradation.

I. Understanding the Stability of this compound

This compound is a highly functionalized aromatic compound. Its stability is primarily influenced by the two adjacent amino groups on the benzene ring. Aromatic amines, in general, are susceptible to oxidation, and this reactivity is often enhanced by the presence of multiple amino groups.

Key Factors Influencing Stability:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms of the diamine functionality make the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. Oxidation often leads to the formation of colored impurities, ranging from yellow to dark brown, which can interfere with subsequent reactions.[1][2][3]

  • Photodegradation: Aromatic amines can absorb UV-Vis light, leading to the formation of excited states that are more reactive towards oxygen and other reagents.[4] This light-induced degradation is a common cause of discoloration and impurity formation.

  • Temperature: Elevated temperatures can accelerate the rate of both oxidation and other decomposition pathways.

  • pH: The basicity of the amino groups means that the compound's stability and solubility can be pH-dependent. In highly acidic or basic solutions, degradation may be accelerated.

II. Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Issue 1: The solid reagent has changed color from off-white/light tan to brown or dark purple.

  • Question: I received my bottle of this compound and it was a light tan powder. After a few weeks on the bench, it has turned significantly darker. Is it still usable?

  • Answer: A significant color change is a visual indicator of degradation, likely due to oxidation and/or photodegradation.[5][6] The darker color suggests the formation of polymeric or highly conjugated impurities. While the reagent may still contain a significant amount of the desired compound, the presence of these impurities can lead to lower yields, unexpected side products, and difficulties in purification in your subsequent reactions. We strongly recommend performing a purity check before use. For critical applications, using a fresh, unopened bottle is advised. To prevent this, always store the reagent under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature.

Issue 2: Inconsistent results in my reaction, even with a new bottle of the reagent.

  • Question: I am using this compound in a condensation reaction and my yields are inconsistent. I have tried different batches of the reagent with no improvement. What could be the cause?

  • Answer: Inconsistent reactivity, even with a visually acceptable reagent, can stem from several factors:

    • Solvent Purity: Ensure your reaction solvents are anhydrous and de-gassed. The presence of dissolved oxygen can promote the oxidation of the diamine. Peroxides in aged ethers are particularly detrimental.

    • Atmosphere: Aromatic diamines are sensitive to air.[7] If your reaction is not performed under a strictly inert atmosphere (e.g., nitrogen or argon), you may be experiencing in-situ degradation of your starting material.

    • Cross-Reactivity with Reagents: If your reaction involves strong oxidizing agents or is run under conditions that generate radical species, you may be consuming the diamine in non-productive pathways.[2][8] Consider the compatibility of all reagents with a sensitive aromatic diamine.

Issue 3: I see an unexpected spot on my TLC plate that is not my starting material or product.

  • Question: When I run a TLC of my reaction mixture, I see a colored, often baseline, spot that I cannot account for. What is it?

  • Answer: This is a classic sign of the formation of polar, colored degradation products. The oxidation of o-phenylenediamines can lead to the formation of phenazine-type structures, which are highly colored and often polar. These can be challenging to remove from your desired product. To minimize their formation, ensure rigorous exclusion of air from your reaction and use fresh, high-purity starting material.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the known stability of o-phenylenediamines, the following storage conditions are recommended:[9][10]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by atmospheric oxygen.
Light Amber vial or in a dark cabinetPrevents photodegradation.[9]
Moisture Tightly sealed container in a dry environmentProtects against hydrolysis and moisture-mediated degradation.

Q2: Can I prepare a stock solution of this reagent?

A2: It is strongly recommended to prepare solutions of this compound fresh for each use.[9] Solutions of aromatic diamines are generally less stable than the solid material, especially if not handled under strictly anaerobic conditions. If a stock solution must be prepared, it should be done in a de-gassed, anhydrous solvent and stored under an inert atmosphere at low temperature for a very limited time. Monitor the solution for any color change.

Q3: What are some incompatible materials to avoid?

A3: Avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) will rapidly degrade the compound.[5][8]

  • Strong Acids: While it will form salts, prolonged exposure to strong acids can lead to degradation.

  • Aldehydes and Ketones: Can undergo condensation reactions with the diamine. This is often the intended reaction, but be aware of this reactivity with any aldehydic or ketonic impurities in your solvents or other reagents.

IV. Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of this compound.

Materials:

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: e.g., 30% Ethyl Acetate in Hexane (this may need to be optimized)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Prepare a dilute solution of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot a small amount of the solution onto the baseline of the TLC plate.

  • Develop the plate in the prepared mobile phase in a saturated chamber.

  • Once the solvent front has reached near the top of the plate, remove it and mark the solvent front.

  • Visualize the plate under a UV lamp. A pure compound should show a single, well-defined spot.

  • Further visualize with a potassium permanganate stain. Oxidizable impurities may appear as yellow spots on a purple background.

  • The presence of multiple spots, especially a colored spot at the baseline, indicates the presence of impurities.

Protocol 2: Safe Handling and Dispensing
  • Handle the solid reagent in a well-ventilated area, preferably within a fume hood or glovebox.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • To dispense the solid, briefly remove the container from cold storage and allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • If possible, dispense the required amount in an inert atmosphere glovebox. If not available, quickly weigh the desired amount and immediately reseal the container, purging the headspace with an inert gas before tightening the cap.

V. Visualizing Workflows and Degradation

Troubleshooting Workflow

The following diagram outlines a decision-making process when encountering issues with reactions involving this compound.

TroubleshootingWorkflow Troubleshooting Workflow start Reaction Failure or Low Yield check_reagent Check Reagent Appearance start->check_reagent is_colored Is it discolored? check_reagent->is_colored purity_test Perform TLC Purity Check is_colored->purity_test Yes check_conditions Review Reaction Conditions is_colored->check_conditions No is_impure Are impurities present? purity_test->is_impure new_reagent Use a fresh bottle of reagent is_impure->new_reagent Yes is_impure->check_conditions No success Problem Solved new_reagent->success check_atmosphere Inert atmosphere used? check_conditions->check_atmosphere use_inert Implement rigorous inert atmosphere technique check_atmosphere->use_inert No check_solvents Solvents anhydrous & de-gassed? check_atmosphere->check_solvents Yes use_inert->check_solvents purify_solvents Use freshly purified/distilled solvents check_solvents->purify_solvents No check_compatibility Check for incompatible reagents check_solvents->check_compatibility Yes purify_solvents->check_compatibility reassess_protocol Re-evaluate reaction protocol check_compatibility->reassess_protocol Incompatible check_compatibility->success All Compatible reassess_protocol->success

Caption: A decision tree for troubleshooting experiments.

Plausible Degradation Pathway

This diagram illustrates a simplified, plausible pathway for the oxidative degradation of this compound.

DegradationPathway Plausible Oxidative Degradation Pathway reactant 4-Bromo-5-chloro benzene-1,2-diamine intermediate Oxidized Intermediate (e.g., Quinone-diimine) reactant->intermediate Oxidation oxidant [O] (Air, light, heat) oxidant->intermediate dimer Dimerization/Polymerization intermediate->dimer product Colored Impurities (e.g., Phenazine-like structures) dimer->product

Caption: Potential route to colored impurities.

VI. References

  • ACS Omega. (n.d.). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Retrieved from [Link]

  • ResearchGate. (2015). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • Loba Chemie. (2015). O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ACS Environmental Science & Technology. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • PubChem. (n.d.). o-Phenylenediamine. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1441 - o-PHENYLENEDIAMINE. Retrieved from [Link]

  • ACS Publications. (1974). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (2009). Biodegradation of Halogenated Anilines in River Water. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • MDPI. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]

  • ACS Publications. (2024). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from

  • ResearchGate. (2021). List of aromatic amines used in this study and the efficiency of their.... Retrieved from [Link]

  • ScienceDirect. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. Retrieved from [Link]

  • ACS Publications. (1974). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2002). amines, aromatic 2002 | niosh. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

  • Korean Society of Food Science and Technology. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Retrieved from [Link]

  • ResearchGate. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can achieve optimal results with confidence.

Synthesis Overview & Core Logic

The most prevalent and reliable method for preparing this compound involves the reduction of a dinitro precursor, typically 4-bromo-5-chloro-1,2-dinitrobenzene. This transformation is a cornerstone of aromatic chemistry, yet it presents several potential pitfalls, including incomplete reactions and product instability.[1] The choice of reducing agent and reaction conditions is critical to selectively reduce both nitro groups to amines without affecting the halogen substituents.

Common reduction methodologies include:

  • Metal/Acid Systems: Stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic, robust methods.[2][3]

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine).[3][4]

The primary challenge with aromatic diamines is their susceptibility to aerial oxidation, which leads to the formation of colored impurities and degradation of the final product.[5][6] Therefore, careful handling and purification are paramount.

cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product SM 4-Bromo-5-chloro- 1,2-dinitrobenzene Reduction Select Reducing Agent (e.g., SnCl₂/HCl) Control Temp & Time SM->Reduction Dissolve in appropriate solvent Workup 1. Quench Reaction 2. Basify to pH > 8 3. Extract with Organic Solvent Reduction->Workup Monitor by TLC for completion Purification Recrystallization or Column Chromatography (under inert atmosphere) Workup->Purification Crude Product Product 4-Bromo-5-chloro- benzene-1,2-diamine Purification->Product Pure, Stable Product cluster_problem Problem Diagnosis cluster_cause Primary Cause cluster_factors Contributing Factors cluster_solutions Preventative Solutions Problem Dark, Discolored Product Cause Product Oxidation Problem->Cause F1 Exposure to Air (O₂) Cause->F1 F2 Heat / Light Cause->F2 F3 Trace Metal Catalysis Cause->F3 S1 Workup under N₂/Ar F1->S1 S2 Use Degassed Solvents F1->S2 S4 Store Properly F2->S4 S3 Purify with Charcoal F3->S3

Caption: Troubleshooting logic for product discoloration due to oxidation.

Q3: My yield is very low after the aqueous workup. Where could my product have gone?

A3: Low yield after workup often points to issues with pH adjustment or extraction technique.

  • Causality - Incomplete Neutralization: The reduction is performed in strong acid, which protonates the newly formed amine groups to give the diammonium salt (-NH₃⁺). This salt is highly water-soluble. To extract the product into an organic solvent, you must add a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salts and generate the neutral, organic-soluble free diamine. If the pH is not sufficiently basic (ideally pH 9-11), a significant portion of your product will remain as the salt in the aqueous layer.

  • Causality - Emulsion Formation: The presence of finely divided metal salts (from SnCl₂ or Fe reductions) can lead to the formation of stable emulsions during extraction, trapping product at the interface.

  • Causality - Insufficient Extraction: this compound has moderate polarity. A single extraction may be insufficient to recover all the product.

Recommended Actions:

  • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly basic (pH > 9) before and after extraction. Add base slowly with vigorous stirring.

  • Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the entire biphasic mixture through a pad of Celite® to break it up.

  • Perform Multiple Extractions: Extract the aqueous layer with your chosen solvent (e.g., Ethyl Acetate, Dichloromethane) at least 3-4 times to ensure complete recovery of the product.

Key Experimental Protocols

Protocol 1: Synthesis via SnCl₂ Reduction

This protocol is a robust and widely applicable method for the reduction of dinitroarenes.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-chloro-1,2-dinitrobenzene (1.0 eq).

  • Reagent Addition: Add ethanol or concentrated HCl as the solvent. Then, add stannous chloride dihydrate (SnCl₂·2H₂O, 6-8 eq) portion-wise. The addition can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A successful reaction will show the complete disappearance of the starting material spot.

  • Workup - Quenching: After the reaction is complete (usually 2-4 hours), cool the mixture to room temperature and pour it carefully over crushed ice.

  • Workup - Basification: Slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) with vigorous stirring until the mixture is strongly basic (pH > 9). The tin salts will precipitate as tin hydroxide.

  • Workup - Extraction: Filter the mixture through Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure diamine.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: UV light (254 nm). The starting dinitro compound will be less polar (higher Rf) than the final diamine product (lower Rf). The mono-amino intermediate will have an Rf value between the two.

References

  • Diamine Purification Method. (n.d.). Google Patents.
  • Synthesis method for 4-bromo-o-phenylenediamine. (n.d.). Google Patents.
  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: p-phenylenediamine. (2024, April 29). Chemos GmbH & Co.KG. Retrieved January 23, 2026, from [Link]

  • Reduction of Nitro Groups. (2018, October 8). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017, September 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • my nitro refuses to be reduced. (2023, January 1). Reddit. Retrieved January 23, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Workup and Purification of 4-Bromo-5-chlorobenzene-1,2-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-5-chlorobenzene-1,2-diamine. The unique electronic and steric properties of this halogenated aromatic diamine present specific challenges during reaction workup and purification. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common issues encountered in the laboratory. Our focus is on explaining the causality behind experimental choices to empower you to design robust, self-validating procedures.

Compound Profile: this compound

Before addressing workup procedures, a clear understanding of the substrate's properties is essential. Aromatic diamines are susceptible to oxidation, and the presence of halogen atoms influences solubility and reactivity.

PropertyValueSource
CAS Number 75293-95-7ECHEMI[1]
Molecular Formula C₆H₆BrClN₂ECHEMI[1]
Molecular Weight 221.48 g/mol ECHEMI[1]
Appearance Solid (Typical)General Knowledge
Topological Polar Surface Area 52 ŲECHEMI[1]
XLogP3 2.1ECHEMI[1]
Safety Hazards H302: Harmful if swallowed.[1]ECHEMI[1]

Note: The amine functional groups make this compound basic. The aromatic ring and halogen substituents contribute to its hydrophobicity, though it possesses two hydrogen bond donors.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turns dark purple/black during aqueous workup. What is happening and how can I prevent it?

A1: This is a classic sign of oxidation. Aromatic diamines, especially ortho-diamines, are highly susceptible to air oxidation, which forms intensely colored quinone-imine species. This process can be accelerated by heat, light, and the presence of trace metals.

Causality: The two adjacent amine groups have a low oxidation potential. The initial oxidation forms a diimine, which can further polymerize or react to form complex, colored mixtures.

Preventative Measures:

  • Deoxygenate Solvents: Before starting the workup, sparge all aqueous solutions (water, brine, bicarbonate solutions) and organic solvents with an inert gas like nitrogen or argon for 15-30 minutes.

  • Use an Antioxidant: Add a small amount of a reducing agent to the reaction mixture before exposing it to air. Sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) are effective.

  • Work Quickly and at Low Temperatures: Perform extractions in an ice bath to minimize thermal degradation. Do not let the mixture sit exposed to air for extended periods.

  • Acidic Wash: Immediately after quenching the reaction, consider washing the organic layer with a dilute, deoxygenated acid (e.g., 0.1 M HCl). The resulting diammonium salt is significantly more stable against oxidation. The free diamine can be regenerated later by basification just before the final extraction or purification step.

Q2: I'm struggling to separate my desired product from unreacted this compound. What is the most effective strategy?

A2: The basicity of the diamine starting material is the key to an effective separation. An acid-base extraction is the most reliable method to remove it.

Causality: The lone pairs on the nitrogen atoms are readily protonated by acids, forming a water-soluble ammonium salt. Most organic products, unless they are also strongly basic, will remain in the organic phase. The selective extraction of amines based on their pKa is a well-established technique.

Recommended Protocol:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic solution with dilute aqueous HCl (0.5 M to 1 M). The protonated diamine will move into the aqueous layer. Repeat this extraction 2-3 times.

  • Combine the aqueous layers. You can discard them if you only need the product. If you wish to recover the unreacted starting material, you can basify the aqueous layer with NaOH and re-extract with an organic solvent.

  • Wash the organic layer containing your product with saturated sodium bicarbonate solution to remove any residual acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Q3: What is the best purification method for a derivative of this compound: column chromatography or recrystallization?

A3: The choice depends on the physical state of your product and the nature of the impurities.

  • Column Chromatography: This is the most versatile method, especially for oils or for separating compounds with very similar polarities.

    • Advantages: High resolving power.

    • Disadvantages: Can be time-consuming and uses large volumes of solvent. Aromatic amines can streak on silica gel. To mitigate this, you can pre-treat the silica with a small amount of triethylamine (Et₃N) in your eluent (e.g., 0.5-1% v/v) to neutralize acidic sites on the silica surface and improve peak shape. For halogenated aromatics, specialized columns like Phenyl-Hexyl or PFP (pentafluorophenyl) can offer different selectivity based on pi-pi interactions.[2]

  • Recrystallization: This is the ideal method if your product is a solid and you have a suitable solvent system. It is highly efficient for removing small amounts of impurities and can be easily scaled up.

    • Advantages: Cost-effective, scalable, and often yields highly pure material.

    • Disadvantages: Requires the product to be a solid with good crystallization properties. Finding the right solvent can be trial-and-error.

See the Troubleshooting Guides below for detailed protocols on both methods.

Troubleshooting Guides & Protocols

Protocol 1: General Aqueous Workup for Reactions Containing Aromatic Diamines

This protocol outlines a standard, robust procedure for the initial workup of a reaction mixture. The core principle is the use of acid-base chemistry to selectively partition components between aqueous and organic phases.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the mixture to 0-5 °C in an ice bath. This minimizes side reactions and oxidation.

  • Quench Carefully: Slowly add a deoxygenated aqueous solution (e.g., water or saturated NH₄Cl) to quench any reactive reagents.

  • Dilute with Solvent: Add the primary extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Perform Acid Wash (Optional but Recommended): Transfer the mixture to a separatory funnel and extract with deoxygenated 0.5 M HCl. This removes the basic starting material and any basic byproducts.

  • Perform Neutral/Basic Wash: Wash the organic layer sequentially with:

    • Water or Saturated NaHCO₃ solution (to neutralize any acid).

    • Brine (to break up emulsions and remove bulk water).

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Logical Workflow for Workup Decision Making

The following diagram illustrates the decision-making process during the initial workup phase.

Workup_Workflow start Reaction Complete cool Cool to 0-5 °C start->cool quench Quench Reaction (e.g., with aq. NH4Cl) cool->quench extract Dilute with Organic Solvent (e.g., EtOAc) quench->extract decision_amine Is Unreacted Diamine a Major Impurity? extract->decision_amine acid_wash Perform Acid Wash (0.5 M HCl) decision_amine->acid_wash Yes neutral_wash Wash with NaHCO3 / Brine decision_amine->neutral_wash No acid_wash->neutral_wash dry Dry (Na2SO4) neutral_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Proceed to Purification concentrate->purify

Caption: Decision workflow for aqueous workup.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude product, removing impurities of similar polarity.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine (Et₃N) (optional)

  • Glass column, flasks, etc.

Step-by-Step Methodology:

  • Choose a Solvent System: Use TLC to find an eluent system that gives your product an Rf value of ~0.3.

  • Prepare the Column:

    • Slurry Pack: Mix silica gel with the starting eluent (e.g., 100% Hexanes) to form a slurry. Pour this into the column and allow it to pack under gentle pressure.

    • Amine Deactivation (Optional): If streaking is observed on TLC, add 0.5-1% Et₃N to your chosen eluent system. Use this amine-containing solvent to pack the column and as the mobile phase.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elute and Collect: Run the column, gradually increasing the polarity of the eluent if necessary (gradient elution). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Objective: To obtain a highly pure crystalline solid product.

Step-by-Step Methodology:

  • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in various solvents.

Solvent ClassExample Solvents to Screen
Non-Polar Hexanes, Heptane, Cyclohexane
Intermediate Toluene, Dichloromethane (DCM)
Polar Aprotic Ethyl Acetate (EtOAc), Acetone
Polar Protic Isopropanol (IPA), Ethanol (EtOH)
  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution. Use a hot plate and a reflux condenser.

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a small plug of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. For better yields, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Safety and Handling

  • Always handle this compound and its derivatives in a well-ventilated fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

  • Aromatic amines are toxic and can be absorbed through the skin. Avoid all direct contact.[5]

  • Consult the Safety Data Sheet (SDS) for the specific compound before use.[3][4]

  • Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected in a designated container.[6]

References

  • PubChem. 4-Bromobenzene-1,2-diamine . National Center for Biotechnology Information. [Link]

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  • Google Patents.
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Validation & Comparative

A Comparative Guide to the Characterization of 4-Bromo-5-chlorobenzene-1,2-diamine Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, 4-bromo-5-chlorobenzene-1,2-diamine stands as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds, most notably benzimidazoles. The strategic placement of bromine and chlorine atoms on the benzene ring imparts unique physicochemical properties to its derivatives, influencing their biological activity and material characteristics. This guide provides an in-depth comparative analysis of the characterization of this compound derivatives, offering a blend of theoretical principles and practical experimental insights to facilitate their unambiguous identification and guide further research.

Introduction to this compound and its Significance

This compound (BrCl-OPD) is an aromatic diamine with the chemical formula C₆H₆BrClN₂.[1] Its structure, featuring two adjacent amino groups, makes it an ideal substrate for cyclocondensation reactions, primarily with aldehydes and carboxylic acids, to form the benzimidazole scaffold.[2] The presence of both bromo and chloro substituents introduces electronic and steric effects that modulate the reactivity of the diamine and the properties of the resulting derivatives. These halogenated benzimidazoles are of significant interest in medicinal chemistry due to their potential as antimicrobial, antiviral, and anticancer agents.[3]

This guide will navigate through the critical aspects of synthesizing and characterizing derivatives of BrCl-OPD, with a focus on providing a comparative framework against related halogenated o-phenylenediamines and their corresponding benzimidazoles.

Synthesis of Benzimidazole Derivatives from this compound

The most common and versatile method for synthesizing benzimidazole derivatives from this compound is through condensation with a suitable carbonyl-containing compound. This reaction proceeds via a Schiff base intermediate, followed by intramolecular cyclization and dehydration.

General Experimental Protocol for Benzimidazole Synthesis

A robust and widely applicable protocol for the synthesis of 2-substituted-5-bromo-6-chlorobenzimidazoles is the acid-catalyzed condensation with an aldehyde.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in a suitable solvent such as ethanol or a mixture of water and a co-solvent like tert-butyl alcohol.[4]

  • Addition of Aldehyde: To this solution, add 1.0 mmol of the desired aldehyde.

  • Catalysis: Introduce a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid.[4]

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extract with water and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted-5-bromo-6-chlorobenzimidazole.[4]

Synthesis_Workflow

Comparative Spectroscopic Characterization

The unambiguous identification of this compound derivatives relies on a suite of spectroscopic techniques. The following sections provide a comparative analysis of the expected and reported data for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these derivatives. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the nuclei, which is significantly influenced by the halogen substituents.

¹H NMR Spectroscopy:

  • Aromatic Protons: In the parent this compound, two singlets are expected for the aromatic protons due to the substitution pattern. Upon cyclization to form a benzimidazole, the chemical shifts of the remaining aromatic protons will be influenced by the nature of the substituent at the 2-position. Generally, aromatic protons in benzimidazoles resonate in the range of 7.0-8.5 ppm.[5] The electron-withdrawing nature of the bromo and chloro groups will likely shift these signals downfield compared to unsubstituted benzimidazole.

  • N-H Proton: The N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region, often between 12.0 and 13.0 ppm in DMSO-d₆.[6]

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are diagnostic. The carbons directly attached to the halogens will exhibit characteristic shifts. The carbon bearing the bromine atom is expected to be more upfield compared to the one bearing the chlorine atom due to the "heavy atom effect."

  • C2 Carbon: The chemical shift of the C2 carbon in the benzimidazole ring is particularly informative and depends on the substituent at this position. For an unsubstituted C2, the signal is typically around 140-145 ppm.[6]

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) Reference
5-Chlorobenzimidazole12.61 (s, 1H, NH), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, 1H), 7.21 (dd, 1H)143.4 (CH), 139.3 (C), 136.6 (C), 126.2 (C), 122.0 (CH), 116.4 (CH), 115.2 (CH)[6]
5-BromobenzimidazoleData not explicitly provided, but spectra are available.Data not explicitly provided, but spectra are available.[7]
Predicted for 5-Bromo-6-chlorobenzimidazole Aromatic protons expected as two singlets, downfield shifted compared to individual halo-analogs. N-H proton > 12.5 ppm.Aromatic carbons influenced by both halogens. C2 carbon shift dependent on the 2-substituent.-

Table 1: Comparative NMR data for related benzimidazoles.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized derivatives. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.

Key Fragmentation Patterns:

  • Molecular Ion Peak (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks. For a compound containing one bromine and one chlorine atom, a characteristic M, M+2, and M+4 pattern will be observed.

  • Loss of Halogens: Fragmentation often involves the loss of the halogen atoms as radicals. The loss of a bromine radical (•Br) will result in a fragment ion at [M-79]⁺ and [M-81]⁺. Similarly, the loss of a chlorine radical (•Cl) will lead to fragments at [M-35]⁺ and [M-37]⁺.

  • Benzimidazole Ring Fragmentation: The benzimidazole ring itself can undergo fragmentation, often involving the loss of HCN.[8]

MS_Fragmentation

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming connectivity and stereochemistry. For halogenated benzimidazoles, X-ray crystallography can reveal important details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the solid-state properties of the material.

Expected Structural Features:

  • Planarity: The benzimidazole ring system is largely planar.

  • Intermolecular Interactions: The N-H group of the imidazole ring is a hydrogen bond donor, and the imine nitrogen is a hydrogen bond acceptor. These interactions, along with potential halogen bonding involving the bromine and chlorine atoms, will dictate the crystal packing. The crystal structures of related substituted benzimidazoles often exhibit extensive hydrogen-bonding networks.[9]

Compound Crystal System Space Group Key Unit Cell Parameters Reference
2-(1-Naphthylmethyl)-1H-benzo[d]imidazoleMonoclinicP2₁/ca = 10.12 Å, b = 15.67 Å, c = 9.23 Å, β = 108.9°
3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}phenolMonoclinicP2₁/na = 9.87 Å, b = 13.24 Å, c = 11.42 Å, β = 99.07°[9]

Table 2: Crystallographic data for related benzimidazole derivatives.

Comparative Reactivity and the Influence of Halogen Substituents

The presence of both bromo and chloro groups on the o-phenylenediamine ring influences its reactivity in condensation reactions. Both are electron-withdrawing groups, which decrease the electron density on the aromatic ring and reduce the nucleophilicity of the amino groups. This deactivating effect can lead to slower reaction rates compared to unsubstituted or electron-donating group-substituted o-phenylenediamines.

However, the relative positions of the halogens and their interplay of inductive and resonance effects can lead to nuanced reactivity. For instance, the steric bulk of the bromine atom might also play a role in the approach of the electrophile. Comparative studies with other di-halogenated o-phenylenediamines would be necessary to fully elucidate these effects.

Conclusion

The characterization of this compound derivatives requires a multi-faceted analytical approach. This guide has provided a framework for their synthesis and detailed the expected outcomes of key spectroscopic techniques, drawing comparisons with closely related compounds to aid in data interpretation. By understanding the influence of the halogen substituents on the spectral properties and reactivity, researchers can more effectively design and characterize novel benzimidazole-based compounds with tailored properties for applications in drug discovery and materials science. Further experimental work to obtain and publish the specific characterization data for this compound and its direct derivatives would be a valuable contribution to the chemical research community.

References

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Comprehensive ¹H and ¹³C NMR Analysis of 4-Bromo-5-chlorobenzene-1,2-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic diamines is a critical step in ensuring the desired efficacy, safety, and material properties of novel compounds. This guide provides an in-depth analysis of 4-Bromo-5-chlorobenzene-1,2-diamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral features, offer a comparative overview with alternative analytical techniques, and provide detailed experimental protocols.

The Central Role of NMR in Structural Characterization

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the magnetic environments of individual nuclei within a molecule provides a detailed roadmap of atomic connectivity and spatial relationships. For a molecule such as this compound, with its distinct substitution pattern on the benzene ring, NMR is indispensable for confirming the correct isomeric form.

Chemical Structure of this compound:

Figure 1: Structure of this compound.

¹H NMR Spectral Analysis: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, yet highly informative. The key to its interpretation lies in understanding the electronic effects of the substituents—two activating amino groups and two deactivating halogen atoms—on the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-3~6.8 - 7.0Singlet-
H-6~6.6 - 6.8Singlet-
-NH₂~3.5 - 5.0Broad Singlet-

Causality Behind the Predicted Shifts:

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments. H-6 is ortho to an amino group and meta to both a chloro and a bromo group. H-3 is ortho to the other amino group and meta to the bromo group and para to the chloro group. The strong electron-donating nature of the amino groups will shield these protons, shifting them upfield into the ~6.6-7.0 ppm range, which is lower than the typical aromatic region of ~7.3 ppm for benzene.[1] Due to the lack of adjacent protons, both H-3 and H-6 are expected to appear as singlets.

  • Amine Protons (-NH₂): The protons of the two amino groups are expected to produce a broad singlet in the region of 3.5-5.0 ppm.[2] The broadness of this signal is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other labile protons in the solvent. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and offers valuable information about their electronic environment. For this compound, six distinct signals are expected for the aromatic carbons.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
C-1~135 - 140
C-2~133 - 138
C-3~115 - 120
C-4~110 - 115
C-5~120 - 125
C-6~118 - 123

Influence of Substituents on ¹³C Chemical Shifts:

  • Carbons Bearing Amino Groups (C-1 and C-2): The amino groups are strong electron-donating groups through resonance, which typically shield the attached carbons. However, the inductive electron-withdrawing effect of the nitrogen atom can lead to a net deshielding effect, placing these signals in the ~133-140 ppm range.

  • Carbons Bearing Halogens (C-4 and C-5): The chemical shifts of carbons directly attached to halogens are influenced by both electronegativity and the "heavy atom effect".[3][4] Chlorine, being more electronegative than bromine, will have a stronger deshielding effect.[4] However, the larger electron cloud of bromine can induce a shielding effect on the attached carbon (C-4).[3] Therefore, C-5 (attached to Cl) is expected to be downfield from C-4 (attached to Br).

  • Protonated Carbons (C-3 and C-6): These carbons are shielded by the electron-donating amino groups, resulting in upfield shifts into the ~115-123 ppm region.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~10-20 mg of This compound b Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a 5 mm NMR tube c->d e Insert sample into NMR spectrometer (≥400 MHz recommended) d->e f Lock, tune, and shim e->f g Acquire ¹H NMR spectrum f->g h Acquire ¹³C NMR spectrum (with proton decoupling) f->h i Fourier transform FID g->i h->i j Phase correction i->j k Baseline correction j->k l Integration (¹H) and peak picking k->l m Reference to TMS (0 ppm) l->m

Figure 2: Standard workflow for NMR analysis.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information or be more suitable for specific analytical goals.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on connectivity, isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., N-H, C-H aromatic).Fast, non-destructive, good for identifying functional groups.Provides limited information on the overall molecular structure, spectra can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Separation of isomers and identification based on mass spectra.Excellent for separating mixtures and identifying components.Requires the compound to be volatile and thermally stable.
Mass Spectrometry (MS)

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] This pattern is a powerful diagnostic tool for confirming the presence of these halogens. Fragmentation would likely involve the loss of the halogen atoms and cleavage of the amino groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be dominated by characteristic absorptions of the amine and aromatic functionalities.[6]

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[6]

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • C=C Aromatic Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Absorptions in the 1250-1335 cm⁻¹ range for aromatic amines.[7]

Conclusion

The structural characterization of this compound is unequivocally achieved through a combined ¹H and ¹³C NMR analysis. The predicted spectra, based on established principles of substituent effects, provide a clear fingerprint of this specific isomer. While techniques like Mass Spectrometry and FTIR offer valuable complementary data regarding molecular weight, isotopic composition, and functional groups, they lack the detailed connectivity information provided by NMR. For researchers in drug development and materials science, a thorough understanding and application of NMR spectroscopy are paramount for the confident and accurate determination of molecular structure.

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A Comparative Guide to the Structural Elucidation of 4-Bromo-5-chlorobenzene-1,2-diamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and understanding its biological activity. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 4-bromo-5-chlorobenzene-1,2-diamine and its reaction products. While a specific crystal structure for this compound (CAS 75293-95-7) is not publicly available in crystallographic databases as of January 2026, this guide will leverage data from closely related halogenated diamino-benzenes to illustrate the principles and comparative performance of various analytical techniques. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction to this compound

This compound is a halogenated aromatic diamine with the chemical formula C₆H₆BrClN₂.[1] Its structure presents a scaffold for the synthesis of a variety of heterocyclic compounds, which are of significant interest in pharmaceutical and materials science research. The relative positions of the bromo, chloro, and amino functional groups influence the molecule's reactivity, intermolecular interactions, and, ultimately, its solid-state packing. Accurate structural data is therefore critical for predicting and understanding these properties.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into intermolecular interactions that govern the crystal packing.

Experimental Workflow: A Self-Validating System

The process of single-crystal X-ray diffraction is a meticulous workflow designed to yield a reliable and reproducible three-dimensional model of the molecule. Each step is critical for the success of the analysis.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal Data_Processing Data Processing & Integration Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol

The following protocol outlines the key steps for the X-ray crystallographic analysis of a compound like this compound.

1. Synthesis and Purification:

  • Synthesize this compound via established organic chemistry routes.

  • Purify the compound to >98% purity, as confirmed by techniques like HPLC and NMR. High purity is crucial to avoid twinning or disordered crystals.

2. Crystallization:

  • The choice of solvent is critical. For halogenated anilines, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile) should be screened.

  • Method: Slow evaporation of a saturated solution is a common and effective technique for small molecules. A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

3. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[2]

  • Rationale: The goniometer allows for the precise rotation of the crystal in the X-ray beam, and the cryoprotectant prevents damage during flash-cooling.

4. Data Collection:

  • The mounted crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

  • Rationale: Low temperature minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

  • Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated, and a series of diffraction images are recorded at different orientations.

5. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the diffraction spots.

  • The resulting data is used to determine the unit cell parameters and the space group of the crystal.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

6. Structure Refinement:

  • An initial atomic model is built into the electron density map.

  • The model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

7. Validation:

  • The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.

Expected Crystallographic Data and Intermolecular Interactions

While specific data for this compound is unavailable, we can infer expected structural features based on related compounds. The presence of amino groups suggests the likelihood of hydrogen bonding (N-H···N or N-H···Cl/Br), which would play a significant role in the crystal packing. Halogen bonding (Br···Cl, Br···Br, or Cl···Cl) is also a possibility that could influence the supramolecular architecture.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P-1, PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)10-20Dimensions of the unit cell.
α, β, γ (°)90° or variableAngles of the unit cell.
Z2, 4, or 8Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly about the molecule's behavior in solution and its connectivity.

Analytical_Technique_Selection Start Need for Structural Information Question1 Is an unambiguous 3D structure in the solid state required? Start->Question1 Xray X-ray Crystallography Question1->Xray Yes Question2 Is information on connectivity and solution-state conformation needed? Question1->Question2 No End Comprehensive Structural Characterization Xray->End NMR NMR Spectroscopy Question2->NMR Yes Question3 Is molecular weight and fragmentation pattern confirmation needed? Question2->Question3 No NMR->End MS Mass Spectrometry Question3->MS Yes Question3->End No MS->End

Caption: Decision tree for selecting an analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[3] It provides detailed information about the chemical environment of each atom, their connectivity, and through-space interactions.

Key Information Provided by NMR:

  • ¹H and ¹³C Spectra: Reveal the number and types of chemically distinct protons and carbons.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, establishing connectivity through bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the molecule's conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the exact molecular weight of the compound and information about its fragmentation pattern.

Key Information Provided by MS:

  • Molecular Ion Peak: Confirms the molecular weight of the compound with high accuracy.

  • Isotopic Pattern: The presence of bromine and chlorine atoms in this compound would result in a characteristic isotopic pattern, confirming the elemental composition.

  • Fragmentation Analysis: Provides clues about the molecule's structure by identifying stable fragments.

Performance Comparison

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionGas Phase (from solid or solution)
Primary Information 3D atomic coordinates, bond lengths/angles, intermolecular interactionsConnectivity, solution conformation, dynamic processesMolecular weight, elemental composition, fragmentation
Ambiguity Low (provides a single, unambiguous structure)Moderate (conformational averaging in solution can occur)High (isomers often cannot be distinguished)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Key Advantage Definitive 3D structureProvides information on solution-state structure and dynamicsHigh sensitivity and accurate mass determination
Key Limitation Requires a single, high-quality crystalCan be complex to interpret for large or conformationally flexible moleculesDoes not provide 3D structural information

Conclusion

The structural elucidation of this compound and its derivatives is best achieved through a multi-technique approach. X-ray crystallography, when a suitable crystal can be obtained, provides the most definitive and detailed three-dimensional structural information in the solid state. However, its requirement for a high-quality crystal can be a significant bottleneck. NMR spectroscopy and mass spectrometry are indispensable complementary techniques. NMR provides crucial information about the molecule's connectivity and behavior in solution, while mass spectrometry confirms its molecular weight and elemental composition with high sensitivity. For a comprehensive understanding of a new chemical entity, the integration of data from all three techniques is the most robust and scientifically sound strategy.

References

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  • Wikipedia. X-ray crystallography. Available at: [Link].

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A Senior Application Scientist's Guide to the Isomeric Purity of 4-Bromo-5-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise molecular architecture of synthetic intermediates is not merely a matter of academic curiosity—it is a critical determinant of a final drug product's safety and efficacy. The isomeric purity of these building blocks can profoundly influence downstream reactions, biological activity, and impurity profiles. This guide provides an in-depth technical comparison of the methods used to assess and ensure the isomeric purity of 4-Bromo-5-chlorobenzene-1,2-diamine, a key intermediate in the synthesis of various therapeutic agents.

The Critical Role of Isomeric Purity in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. However, its synthesis is often accompanied by the formation of regioisomers, which can be difficult to separate and may lead to the generation of unwanted side products in subsequent synthetic steps. The presence of these isomeric impurities can compromise the yield, purity, and ultimately the safety of the active pharmaceutical ingredient (API).[1] Regulatory bodies rightly place stringent controls on the impurity profile of pharmaceuticals, making robust analytical and purification strategies for intermediates like this compound indispensable.[2]

Understanding the Synthetic Landscape and Potential Isomeric Impurities

A common synthetic route to this compound involves the reduction of a corresponding nitroaniline precursor. The synthesis of this precursor, typically through electrophilic aromatic substitution reactions on a disubstituted benzene ring, can lead to a mixture of isomers.

A plausible synthesis could start from 1-bromo-2-chlorobenzene, followed by nitration and subsequent reduction. The directing effects of the bromo and chloro substituents can lead to the formation of several isomeric nitro compounds, which upon reduction, would yield the corresponding diamine isomers. The primary isomeric impurities of concern are:

  • 3-Bromo-4-chlorobenzene-1,2-diamine: Arising from an alternative nitration position.

  • 4-Bromo-6-chlorobenzene-1,2-diamine: Another possible regioisomer from the nitration step.

The subtle differences in the physical and chemical properties of these isomers necessitate high-resolution analytical techniques for their separation and quantification.

Comparative Analysis of Analytical Methodologies for Isomeric Purity Determination

The selection of an appropriate analytical method is paramount for the accurate assessment of isomeric purity. Here, we compare the three most powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like aromatic amines.[3] The separation of isomers is typically achieved using a reversed-phase column where the differential partitioning of the analytes between the stationary and mobile phases allows for their resolution.

Experimental Protocol: Isocratic Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase composition may require optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Expected Elution Profile & Rationale:

The elution order of the isomers is primarily dictated by their polarity. Generally, isomers with a greater dipole moment will have a stronger interaction with the polar mobile phase and elute earlier. In the case of our target compound and its likely isomers, the relative positions of the halogens and amino groups will influence their polarity. It is anticipated that this compound will have a distinct retention time from its isomers, allowing for quantification.

Data Presentation:

CompoundPredicted Retention Time (min)Rationale
3-Bromo-4-chlorobenzene-1,2-diamine8.5Potentially the most polar isomer due to the proximity of the electron-withdrawing halogens to the amino groups.
This compound 10.2 Target compound with intermediate polarity.
4-Bromo-6-chlorobenzene-1,2-diamine11.8Likely the least polar isomer, leading to stronger retention on the C18 column.

Workflow for HPLC Analysis:

Caption: Workflow for the determination of isomeric purity by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. Aromatic diamines can be analyzed by GC-MS, often after derivatization to improve their volatility and chromatographic behavior. However, for isomeric differentiation, the mass spectral fragmentation patterns are key.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Injection: Splitless injection of 1 µL of the sample in a suitable solvent (e.g., dichloromethane).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Differentiating Isomers by Mass Spectrometry:

While the isomers will have the same molecular ion peak, their fragmentation patterns may exhibit subtle differences due to the varying positions of the substituents. The relative abundances of fragment ions resulting from the loss of Br, Cl, or amino groups can be used for identification.[4][5]

Data Presentation:

IsomerKey Fragment Ions (m/z) and Predicted Relative Abundance
This compound M+• (220/222/224), [M-Br]+ (141/143), [M-Cl]+ (185/187)
3-Bromo-4-chlorobenzene-1,2-diamineM+• (220/222/224), potentially different ratios of fragment ions compared to the target.
4-Bromo-6-chlorobenzene-1,2-diamineM+• (220/222/224), potentially different ratios of fragment ions compared to the target.

Workflow for GC-MS Analysis:

Caption: Workflow for the determination of isomeric purity by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be a powerful tool for distinguishing between isomers. Both ¹H and ¹³C NMR will show distinct chemical shifts and coupling patterns for each isomer.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Distinguishing Isomers by NMR:

The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the substituents.[1] The number of unique signals and their splitting patterns in the ¹H NMR spectrum, along with the distinct chemical shifts in the ¹³C NMR spectrum, provide a definitive fingerprint for each isomer.

Predicted NMR Data:

IsomerPredicted ¹H NMR Signals (ppm)Predicted ¹³C NMR Signals (Aromatic Region, ppm)
This compound Two singlets for the aromatic protons.Six distinct signals.
3-Bromo-4-chlorobenzene-1,2-diamineTwo doublets for the aromatic protons.Six distinct signals with different chemical shifts.
4-Bromo-6-chlorobenzene-1,2-diamineA singlet and two doublets for the aromatic protons.Six distinct signals with different chemical shifts.

Strategies for Purification and Enhancement of Isomeric Purity

When the isomeric purity of a synthetic batch of this compound does not meet the required specifications, purification is necessary. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The success of this technique relies on the differential solubility of the desired compound and its isomeric impurities in a chosen solvent system.

Experimental Protocol: Recrystallization

  • Solvent Screening: Identify a suitable solvent or solvent mixture in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles. Common solvents to screen for aromatic amines include ethanol, methanol, toluene, and mixtures with water or hexanes.[6][7]

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

  • Decolorization: If colored impurities are present, treat the hot solution with activated charcoal and filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For smaller scale purifications or when recrystallization is ineffective, silica gel column chromatography is a powerful technique for separating isomers with different polarities.[8][9]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between the target compound and its isomers. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane.[8][10]

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationship of Purification Methods:

Purification_Strategy Crude_Product Crude this compound (with Isomeric Impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization->Column_Chromatography Ineffective Pure_Product High Purity Product Recrystallization->Pure_Product Successful Waste Impurities in Mother Liquor/Eluent Recrystallization->Waste Column_Chromatography->Pure_Product Column_Chromatography->Waste

Caption: Decision tree for the purification of this compound.

Alternative Synthetic Routes for Improved Isomeric Purity

To circumvent the challenges of separating isomers, exploring alternative synthetic strategies that offer higher regioselectivity is a valuable approach. One such strategy could involve starting with a precursor that already has the desired substitution pattern, thereby minimizing the formation of unwanted isomers. For instance, starting with 4-bromo-5-chloro-2-nitrophenol and converting the hydroxyl group to an amino group through a multi-step sequence could offer a more controlled synthesis. While potentially longer, such routes can be more efficient overall by avoiding difficult purification steps.

Conclusion

Ensuring the isomeric purity of this compound is a critical aspect of its use in pharmaceutical synthesis. A combination of high-resolution analytical techniques, including HPLC, GC-MS, and NMR, is essential for the accurate quantification of isomeric impurities. When purification is required, recrystallization and column chromatography are effective methods for achieving the desired purity. By carefully selecting synthetic routes and implementing robust analytical and purification protocols, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

  • Amerigo Scientific. (n.d.). 4-Bromo-1,2-diaminobenzene (97%). Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

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  • Google Patents. (n.d.). US4193938A - Extraction of phenylenediamine from aqueous alkaline solution.
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  • ResearchGate. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]

  • Google Patents. (n.d.). CN1718568A - New crystallization method of p-phenylenediamine.
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  • ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine ? Retrieved from [Link]

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  • MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

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  • NIST. (n.d.). 1,2-Benzenediamine, 4-chloro-. Retrieved from [Link]

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  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-5-chlorobenzene-1,2-diamine (CAS No. 75293-95-7). As a halogenated aromatic amine, this compound requires meticulous management to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals.

Core Principles & Hazard Identification

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a solid organic compound that, while not combustible, presents significant health hazards upon exposure. Its proper disposal is not merely a matter of compliance but a critical component of laboratory safety culture.

The primary causality for the stringent disposal protocols is its classification as a hazardous substance. According to the Globally Harmonized System (GHS), this compound is associated with multiple hazard statements, indicating risks of acute toxicity and irritation.[1] The presence of both bromine and chlorine atoms on the benzene ring means it is classified as a halogenated organic compound, which has specific implications for waste stream management and final disposal, often requiring high-temperature incineration to prevent the formation of toxic dioxins and furans.[2][3]

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][5]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[4][5][6]

Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling any waste, ensuring personal and environmental protection is paramount. The choice of PPE is dictated by the potential routes of exposure: inhalation, ingestion, and skin/eye contact.[6][7]

Causality of PPE Selection:
  • Chemical Splash Goggles & Face Shield: The compound is a serious eye irritant. Standard safety glasses are insufficient; fully sealed goggles conforming to EN166 or NIOSH standards are required to prevent dust or splashes from reaching the eyes.[4] A face shield provides a secondary layer of protection during bulk transfers.

  • Gloves: Nitrile or Viton® gloves should be used. Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating skin.[4][8] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Lab Coat/Protective Clothing: A chemically resistant lab coat or coveralls prevents contact with clothing and skin.[6]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4][6][8] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., ABEK-P2) is necessary.[8]

Required PPE Table
TaskMinimum Required PPE
Handling/WeighingChemical splash goggles, nitrile gloves, lab coat.
Preparing Waste ContainersChemical splash goggles, nitrile gloves, lab coat.
Spill Cleanup / Bulk TransferChemical splash goggles, face shield, nitrile gloves (double-gloving recommended), chemically resistant apron or coveralls, respiratory protection.

Waste Segregation & Containment: A Self-Validating System

Proper segregation is a critical control point in the waste management workflow. Incorrectly mixed waste streams can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in regulatory non-compliance.

Core Directive: this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Do NOT mix with non-halogenated organic waste. Halogenated waste requires specific disposal methods, typically high-temperature incineration, to safely break down the carbon-halogen bonds.[9][10] Mixing complicates this process.

  • Do NOT mix with aqueous waste. This compound has low water solubility, and mixing it into aqueous waste streams can lead to environmental release if not properly treated.[5]

  • Do NOT mix with incompatible materials, such as strong oxidizing agents.[11]

Containment Protocol:
  • Select the Right Container: Use a UN-approved, chemically resistant container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are appropriate.[4][8]

  • Initial Labeling: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Maintain Closure: Keep the waste container closed at all times except when adding waste. This is an OSHA and EPA requirement to prevent the release of hazardous vapors.[12][13]

Step-by-Step Disposal Protocol for Laboratory Quantities

This protocol details the procedure for collecting and preparing the chemical waste for pickup by a licensed environmental services contractor.

  • Designate a Waste Accumulation Area: Establish a specific, well-ventilated location for your hazardous waste container, away from general lab traffic and incompatible chemicals.[12]

  • Don Appropriate PPE: Before handling the waste, put on all required PPE as detailed in Section 2.

  • Transfer Waste Material:

    • For Solid Waste: Carefully sweep or scoop residual solid material into the designated hazardous waste container. Use tools (e.g., plastic scoop) that will not generate sparks or excessive dust.[4][8]

    • For Contaminated Materials: Place any contaminated items, such as weighing paper, gloves, and disposable lab coats, directly into the waste container.

  • Rinse Contaminated Glassware (Triple Rinse Method):

    • Rationale: To decontaminate empty containers for safe reuse or disposal as non-hazardous waste, a triple rinse is the industry-standard procedure. The rinsate itself becomes hazardous waste.

    • Procedure: i. Rinse the container with a small amount of a suitable organic solvent (e.g., acetone or ethanol). ii. Pour the solvent rinsate into the halogenated organic waste container. iii. Repeat the rinse two more times. iv. After the final rinse, allow the container to air dry in a fume hood before disposal or reuse.

  • Secure and Log: Securely close the waste container lid. Update the waste log on the container label with the date and amount of waste added.

  • Final Disposal: Store the sealed container in your designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.[5][7][14]

Spill Management Protocol

Accidental releases require an immediate and controlled response to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[8]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the enhanced PPE specified for spill cleanup (Section 2).

  • Containment & Cleanup:

    • For Dry Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do NOT use combustible materials like paper towels.[6] Carefully sweep up the mixture without creating dust and place it in the designated hazardous waste container.[4][7][8]

    • Final Decontamination: After removing the bulk material, decontaminate the spill surface with a cloth dampened with a suitable solvent, placing the used cloth in the waste container.

  • Reporting: Report the incident to your laboratory supervisor and EH&S department in accordance with institutional policy.

Regulatory Context & Final Disposal

Disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a discarded, unused chemical, it would likely be classified under the "U" or "P" lists if specifically named, or more generally as characteristic hazardous waste. Waste containing halogenated organic compounds may fall under the "F" list of hazardous wastes from non-specific sources, such as F001 or F002, if mixed with spent halogenated solvents.[10]

The ultimate disposal of this waste is through a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate method is high-temperature incineration , which ensures the complete destruction of the halogenated organic molecules, preventing the release of persistent organic pollutants into the environment.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste: This compound (Solid or Contaminated Material) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check spill_check Is this an accidental spill? ppe_check->spill_check spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean, Report) spill_check->spill_protocol  Yes routine_disposal Routine Disposal Path spill_check->routine_disposal No   container_check Step 2: Locate Designated Halogenated Waste Container spill_protocol->container_check Place cleanup debris in container routine_disposal->container_check transfer_waste Step 3: Transfer Waste Material (Sweep solids, place contaminated items) container_check->transfer_waste secure_container Step 4: Securely Close Container Update Waste Log transfer_waste->secure_container storage Step 5: Store in Satellite Accumulation Area secure_container->storage pickup Ready for Pickup by Certified Waste Handler storage->pickup

Caption: Decision workflow for safe disposal of this compound.

References

  • MSDS of 4-Bromo-5-methoxybenzene-1,2-diamine . Capot Chemical. [Link]

  • Bromobenzene D5 Safety Data Sheet . Carl ROTH. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Managing waste that may contain brominated flame retardants . New Zealand Ministry for the Environment. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA). [Link]

  • Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants . Biomonitoring California. [Link]

  • Brominated and Chlorinated Flame Retardants: The San Antonio Statement . National Institutes of Health (NIH). [Link]

  • Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP) . U.S. Environmental Protection Agency (EPA). [Link]

  • Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis . ResearchGate. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

Sources

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